molecular formula C18H20N2O2 B2843943 (E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide CAS No. 1241696-57-0

(E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide

Cat. No. B2843943
CAS RN: 1241696-57-0
M. Wt: 296.37
InChI Key: VSJNANLMWQNXHB-UHFFFAOYSA-N
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Description

(E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide, also known as CBE-131, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to exhibit interesting biological activities.

Scientific Research Applications

Novel Synthesis and Derivatives

  • Benzofuranyl-pyran-ones, -pyridazines, and -pyridones Synthesis : Research demonstrates the synthesis of novel benzofuran derivatives with potential applications in developing new materials and pharmaceuticals. The versatility of benzofuran compounds is highlighted through various chemical reactions leading to the creation of pyran-ones, pyridazines, and pyridones, underscoring the chemical utility and potential for creating diverse molecular architectures (Keshk, 2004).

Chemical Properties and Reactions

  • Crystal Structures and Sensing Applications : Studies on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives reveal their solid-state properties and potential as colorimetric sensors for fluoride anions, demonstrating the functional adaptability of benzamide derivatives in sensor technology and material science (Younes et al., 2020).

Antimicrobial and Anticancer Applications

  • Antibacterial Pyrazole-Benzofuran Hybrids : The synthesis of pyrazole-benzofuran hybrids and their antimicrobial activities showcases the therapeutic potential of benzofuran derivatives. One specific derivative exhibited significant inhibitory activity against various bacterial strains, indicating the promise for developing new antibacterial agents (Sanad et al., 2019).

Material Science and Chemistry

  • Metalloligands for Single-Molecule Magnets : The coordination of benzamide derivatives to copper ions, forming metalloligands with potential applications in designing single-molecule and single-chain magnets, reflects the intersection of organic chemistry with material science, highlighting the versatility of benzamide compounds in advanced technological applications (Costes et al., 2010).

properties

IUPAC Name

(E)-N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-7-13(12-19)20-18(21)11-10-15-14-8-5-6-9-17(14)22-16(15)4-2/h5-6,8-11,13H,3-4,7H2,1-2H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJNANLMWQNXHB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C=CC1=C(OC2=CC=CC=C21)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)NC(=O)/C=C/C1=C(OC2=CC=CC=C21)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide

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